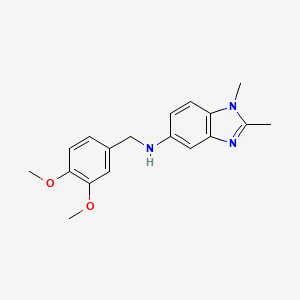

(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine” is a chemical compound with a molecular weight of 311.3789 dalton . It is used in proteomics research .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, molecular formula, and molecular weight . The molecular formula of “this compound” is C18H21N3O2, and its molecular weight is 311.38 .

科学的研究の応用

Antimicrobial Activities

Compounds containing the benzoimidazole moiety, such as (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine, have shown significant effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of derivatives with this moiety, demonstrating their antimicrobial properties against gram-positive and gram-negative bacteria, and fungi like Candida albicans and Aspergillus niger (El-Meguid, 2014).

Luminescent Properties for Technology Applications

The luminescent properties of compounds related to benzoimidazole derivatives have been explored for potential applications in technology. For instance, a study synthesized novel iridium complexes with benzoimidazole-based ligands, demonstrating their potential in fabricating non-doped electrophosphorescence devices due to their bright photoluminescence in solid state (Zhang, Li, & Wang, 2013).

Synthesis of Novel Compounds

Benzoimidazole derivatives have been pivotal in synthesizing various novel compounds with potential applications. One study reported the synthesis of new triazafulvalene systems using derivatives of this compound, opening avenues for further chemical exploration and potential applications (Uršič, Svete, & Stanovnik, 2010).

Polymer Modification and Biomedical Applications

In the field of polymer science, amines including benzoimidazole derivatives have been used to modify polyvinyl alcohol/acrylic acid hydrogels. Such modifications have shown to increase the thermal stability and biological activity of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).

作用機序

Mode of Action

It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Biochemical Pathways

The 3,4-dimethoxybenzyl group is known to be cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound may interact with biochemical pathways involving thiol groups.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

The action environment of this compound is likely to influence its efficacy and stability. For instance, the 3,4-dimethoxybenzyl group is known to be cleaved off at elevated temperatures and in the presence of protons . This suggests that the compound’s action may be influenced by factors such as temperature and pH.

特性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-12-20-15-10-14(6-7-16(15)21(12)2)19-11-13-5-8-17(22-3)18(9-13)23-4/h5-10,19H,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHJUOIVAKWIIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354104 |

Source

|

| Record name | (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

337925-60-7 |

Source

|

| Record name | (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)